molecular formula C24H24N2O3 B14992652 2-[(3-methoxyphenoxy)methyl]-1-(3-phenoxypropyl)-1H-benzimidazole

2-[(3-methoxyphenoxy)methyl]-1-(3-phenoxypropyl)-1H-benzimidazole

Cat. No.: B14992652
M. Wt: 388.5 g/mol
InChI Key: PNNGBAYPTJTIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Methoxyphenoxy)methyl]-1-(3-phenoxypropyl)-1H-1,3-benzodiazole is a complex organic compound with a molecular formula of C24H24N2O3. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with methoxyphenoxy and phenoxypropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methoxyphenoxy)methyl]-1-(3-phenoxypropyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like 2-[(3-methoxyphenoxy)methyl]-1-(3-phenoxypropyl)-1H-1,3-benzodiazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxyphenoxy)methyl]-1-(3-phenoxypropyl)-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and phenoxy groups can be oxidized under specific conditions.

    Reduction: The benzimidazole core can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzimidazole derivatives.

Scientific Research Applications

2-[(3-Methoxyphenoxy)methyl]-1-(3-phenoxypropyl)-1H-1,3-benzodiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[(3-methoxyphenoxy)methyl]-1-(3-phenoxypropyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The methoxyphenoxy and phenoxypropyl groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methoxyphenoxy)methyl]-1H-benzimidazole
  • 1-(3-Phenoxypropyl)-1H-benzimidazole
  • 2-Phenyl-1H-benzimidazole

Uniqueness

2-[(3-Methoxyphenoxy)methyl]-1-(3-phenoxypropyl)-1H-1,3-benzodiazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxyphenoxy and phenoxypropyl groups enhances its versatility in various applications compared to similar compounds that may lack one or both of these groups.

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

2-[(3-methoxyphenoxy)methyl]-1-(3-phenoxypropyl)benzimidazole

InChI

InChI=1S/C24H24N2O3/c1-27-20-11-7-12-21(17-20)29-18-24-25-22-13-5-6-14-23(22)26(24)15-8-16-28-19-9-3-2-4-10-19/h2-7,9-14,17H,8,15-16,18H2,1H3

InChI Key

PNNGBAYPTJTIIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.